6-Chloro-2-propylimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-chloro-2-propylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-2-3-9-7-13-6-8(11)4-5-10(13)12-9/h4-7H,2-3H2,1H3 |
InChI Key |
SKUMPGBEOUNKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of the Imidazo 1,2 a Pyridine Core
Theoretical Analysis of Electrophilic and Nucleophilic Reactivity Sites
Computational chemistry provides powerful tools to predict the most reactive sites within a molecule. For the imidazo[1,2-a]pyridine (B132010) core, theoretical analyses such as Molecular Electrostatic Potential (MEP) mapping and Dual Descriptor Analysis are employed to forecast the regioselectivity of electrophilic and nucleophilic attacks. acs.org
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. The MEP map displays regions of varying electrostatic potential on the electron density surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. acs.orgresearchgate.net
In the context of imidazo[1,2-a]pyridine derivatives, MEP maps typically reveal specific patterns of charge distribution:
Electronegative Regions (Red/Yellow): These areas have a high electron density and represent the most negative electrostatic potential. They are prone to attack by electrophiles. For the imidazo[1,2-a]pyridine scaffold, the most significant electronegative region is consistently located around the N-1 nitrogen atom of the imidazole (B134444) ring. acs.org Another area of negative potential is often found on the pyridine (B92270) ring.
Electropositive Regions (Blue): These areas are electron-deficient and have the most positive electrostatic potential, making them susceptible to nucleophilic attack. These regions are generally found around the hydrogen atoms of the ring system. acs.org
Neutral Regions (Green): These areas have a near-zero potential. acs.org
The MEP analysis helps to explain why the C3 position is often the most reactive towards electrophiles, as it is influenced by the electron-rich nature of the imidazole moiety. researchgate.net
| MEP Map Feature | Description | Predicted Reactivity |
| Red/Yellow Regions | High electron density, negative electrostatic potential. Typically found around the N-1 atom. acs.org | Prone to electrophilic attack. |
| Blue Regions | Low electron density, positive electrostatic potential. Typically found around C-H bonds. acs.org | Prone to nucleophilic attack. |
| Green Regions | Zero potential, indicating a neutral electrostatic region. acs.org | Less reactive towards charged species. |
Dual descriptor analysis, which includes the calculation of Fukui functions, provides a more quantitative prediction of reactivity at specific atomic sites. acs.org These descriptors are derived from conceptual Density Functional Theory (DFT) and help to distinguish between nucleophilic and electrophilic sites within a molecule.
The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. There are three main types:
ƒk+: Measures the reactivity towards a nucleophilic attack (attack by an electron donor).
ƒk-: Measures the reactivity towards an electrophilic attack (attack by an electron acceptor).
ƒk0: Measures the reactivity towards a radical attack.
For the imidazo[1,2-a]pyridine system, these calculations generally confirm that the C3 position is the most likely site for electrophilic substitution, which is consistent with experimental observations. researchgate.net The analysis also helps identify potential sites for nucleophilic and radical reactions, guiding synthetic strategies.
| Descriptor | Symbol | Predicts Site for | Typical Finding for Imidazo[1,2-a]pyridines |
| Fukui Function (Electrophilic Attack) | ƒk- | Electrophilic Attack | The highest value is often at the C3 position. |
| Fukui Function (Nucleophilic Attack) | ƒk+ | Nucleophilic Attack | Reactivity is predicted at various carbon atoms depending on the substitution pattern. |
| Fukui Function (Radical Attack) | ƒk0 | Radical Attack | The C3 position is often a primary site for radical functionalization. rsc.org |
Direct C-H Functionalization Strategies for Imidazo[1,2-A]pyridines
Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering a more atom-economical and efficient way to create complex molecules by avoiding pre-functionalized starting materials. colab.wsnih.gov Significant progress has been made in the C-H functionalization of imidazo[1,2-a]pyridines, with a variety of methods developed to introduce new functional groups onto the heterocyclic core. rsc.orgresearchgate.net
Transition metal catalysis is a powerful tool for the direct functionalization of C-H bonds in imidazo[1,2-a]pyridines. rsc.org Catalysts based on metals like palladium, copper, rhodium, and iron have been successfully employed to forge new C-C, C-N, C-O, and C-S bonds. These reactions often exhibit high regioselectivity, primarily targeting the electron-rich C3 position of the imidazole ring. nih.gov However, methods for functionalizing other positions, such as C2 and C5, have also been developed. rsc.org
Examples of transition-metal-catalyzed C-H functionalization include:
Palladium-Catalyzed Arylation: Direct arylation at the C3 position using aryl halides.
Copper-Catalyzed Reactions: Copper catalysts have been used for various transformations, including amidation and the formation of formyl-substituted imidazo[1,2-a]pyridines. nih.gov
Rhodium-Catalyzed Annulation: Construction of new rings by reacting with alkynes.
| Reaction Type | Metal Catalyst | Primary Site of Functionalization | Bond Formed |
| Arylation | Palladium (Pd) | C3 | C-C |
| Amination | Copper (Cu) | C3 | C-N |
| Carbonylation | Palladium (Pd) | C6, C8 (with iodo-derivatives) researchgate.net | C-C |
| Oxidative Cyclization | Copper (Cu) | C3 | C-C, C-O nih.gov |
To avoid the cost and potential toxicity of transition metals, metal-free C-H functionalization methods have gained significant attention. researchgate.netbohrium.com These reactions typically rely on the use of an oxidant, such as potassium persulfate (K₂S₂O₈), iodine, or peroxides, to generate reactive intermediates. nih.govbohrium.comnih.gov These approaches have been successfully applied for a wide range of transformations on the imidazo[1,2-a]pyridine core.
Common metal-free strategies include:
Oxidative Cross-Dehydrogenative Coupling (CDC): This powerful strategy forms a new bond by removing two hydrogen atoms from the two coupling partners. It has been used for C-C, C-N, and C-S bond formation. nih.gov
Iodine-Catalyzed Reactions: Molecular iodine can catalyze various reactions, including sulfenylation and the synthesis of 2-substituted imidazo[1,2-a]pyridines. nih.govresearchgate.net
Peroxide-Mediated Reactions: Organic peroxides can facilitate oxidative transformations under metal-free conditions. researchgate.net
| Reaction Type | Reagent/Condition | Primary Site of Functionalization | Bond Formed |
| Amination | K₂S₂O₈ (oxidant) | C3 | C-N nih.gov |
| Hydroxyfluoroalkylation | TEMPO-mediated | C3 | C-C bohrium.com |
| Sulfenylation | I₂ catalyst, Sulfenamides | C3 | C-S researchgate.net |
| Hydroxylation | H₂O₂ (oxidant) | C3 | C-O bohrium.com |
Visible-light photocatalysis has emerged as a green and sustainable method for C-H functionalization. nih.govnih.gov These reactions use light to excite a photocatalyst, which then initiates a radical-based reaction pathway. Both metal complexes (e.g., iridium, ruthenium) and organic dyes (e.g., eosin (B541160) Y, rose bengal) have been used as photocatalysts. nih.govmdpi.com
This approach has enabled a variety of transformations that are often difficult to achieve with traditional methods. Research has primarily focused on the C3 position, but methods for C5 functionalization are also being explored. nih.gov
Key photocatalytic reactions include:
Trifluoromethylation: Introduction of a CF₃ group, which is important in medicinal chemistry.
Alkylation: Formation of C-C bonds with various alkyl sources.
Arylation: C-H arylation using diazonium salts. mdpi.com
Phosphorylation: Introduction of phosphorus-containing moieties. nih.gov
| Reaction Type | Photocatalyst Example | Primary Site of Functionalization | Key Feature |
| Alkylation | Eosin Y | C5 | Accesses the less reactive C5 position. nih.gov |
| Formylation | Rose Bengal | C3 | Uses TMEDA as the formyl source precursor. mdpi.com |
| Arylation | Chlorophyll | C3 | Utilizes a natural pigment as the photocatalyst. mdpi.com |
| Phosphorylation | Rhodamine B | C3 | Forms a C-P bond under mild conditions. nih.gov |
Exploration of Radical Reactions for Imidazo[1,2-A]pyridine Derivatization
Radical reactions have emerged as a powerful tool for the direct C-H functionalization of imidazo[1,2-a]pyridines, offering mild and efficient pathways to introduce a wide array of functional groups, primarily at the C3 position. rsc.org While specific studies on "6-Chloro-2-propylimidazo[1,2-a]pyridine" are not extensively documented, the general reactivity patterns observed for other 2-alkyl and 6-chloro substituted imidazo[1,2-a]pyridines provide valuable insights into its expected chemical behavior.
Visible light-induced photocatalysis has become a prominent strategy for generating radical species under gentle conditions, enabling various transformations on the imidazo[1,2-a]pyridine core. mdpi.comnih.gov These reactions typically proceed via the formation of a radical cation intermediate of the imidazo[1,2-a]pyridine, which then reacts with a radical species.
Common radical functionalization reactions applicable to the imidazo[1,2-a]pyridine scaffold include:
Trifluoromethylation: The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule. Photocatalytic methods using reagents like sodium triflinate allow for the C3-trifluoromethylation of imidazo[1,2-a]pyridines.
Perfluoroalkylation: Similar to trifluoromethylation, the introduction of longer perfluoroalkyl chains can be achieved using perfluoroalkyl iodides under visible light irradiation. mdpi.com
Arylation: The formation of C-C bonds through radical arylation can be accomplished using diazonium salts as the aryl radical source, often with a photocatalyst like chlorophyll. rsc.org
Alkylation and Acylation: Various alkyl and acyl groups can be introduced at the C3 position through radical-based methods.
Sulfenylation and Phosphorylation: Heteroatom-containing functional groups can also be installed. For instance, C3-sulfenylation can be achieved using sulfinic acids, and C-P bond formation is possible through reactions with phosphine (B1218219) oxides.
The general mechanism for these photocatalytic radical reactions involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) process to generate a radical from a suitable precursor. This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. Subsequent oxidation and deprotonation steps yield the C3-functionalized product.
The table below summarizes various radical reactions that have been successfully applied to the imidazo[1,2-a]pyridine core, which are expected to be applicable to "this compound".
| Reaction Type | Reagents | Position of Functionalization | Reference |
| Trifluoromethylation | CF3SO2Na | C3 | General for Imidazo[1,2-a]pyridines |
| Perfluoroalkylation | RfI | C3 | mdpi.com |
| Arylation | ArN2+ BF4- | C3 | rsc.org |
| Aminoalkylation | N-Phenyltetrahydroisoquinoline | C3 | nih.gov |
| Alkoxycarbonylation | Carbazates | C3 | nih.gov |
| Cyanomethylation | Bromoacetonitrile | C3 | nih.gov |
Stability Studies and Conformational Analysis of Imidazo[1,2-A]pyridine Scaffolds
The stability of the imidazo[1,2-a]pyridine scaffold is a key factor in its suitability for various applications. Generally, this heterocyclic system is considered to be chemically robust. The presence of the chlorine atom at the 6-position in "this compound" is expected to enhance its stability towards oxidative degradation.
Conformational analysis of the imidazo[1,2-a]pyridine scaffold is crucial for understanding its interaction with biological targets and for the rational design of new materials. The core of the imidazo[1,2-a]pyridine system is planar. For "this compound", the main conformational flexibility arises from the rotation of the 2-propyl group.
Computational studies on related imidazo[1,2-a]pyridine derivatives have been employed to understand their conformational preferences and the balance between molecular twist and conformational rigidity, which can influence their photophysical properties. rsc.org For "this compound," it is anticipated that the propyl group will have multiple low-energy conformations due to rotation around the C2-C(propyl) and C(propyl)-C(propyl) single bonds. The preferred conformation will be a result of minimizing steric interactions with the rest of the molecule.
Computational Chemistry and Theoretical Investigations of Imidazo 1,2 a Pyridine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the properties of imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov Methods like B3LYP and B3PW91, often paired with basis sets such as 6-311G(d,p), are commonly used to obtain detailed information on the structural and electronic properties of these molecules. nih.govsemanticscholar.org These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic structure of imidazo[1,2-a]pyridine derivatives is elucidated by calculating their optimized molecular geometry. These calculations determine key structural parameters, including bond lengths and bond angles. For instance, in related chlorinated imidazo[1,2-a]pyridine structures, C-C bond distances typically range from 1.36 Å to 1.54 Å, while C-Cl bonds are around 1.74 Å to 1.76 Å, and C-N bonds vary between 1.35 Å and 1.40 Å. nih.gov
Another critical aspect of electronic structure analysis is the distribution of charge across the molecule. The Mulliken atomic charge calculation is a widely used method for this purpose. nih.gov It partitions the total electron density among the atoms in the molecule, offering insights into the electrostatic potential and identifying atoms that are more likely to be involved in electrostatic interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). youtube.com
For imidazo[1,2-a]pyridine derivatives, the energy of the HOMO, the LUMO, and the energy gap (ΔE) between them are crucial descriptors of reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. researchgate.net The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. In many imidazo[1,2-a]pyridine derivatives, the HOMO is often distributed across the entire molecule, while the LUMO is concentrated on the imidazo[1,2-a]pyridine ring system. researchgate.net
Below is a table showing representative FMO energies for a related imidazo[1,2-a]pyridine derivative, Alpidem, calculated using two different DFT methods.
| Parameter | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |
| EHOMO (eV) | -5.79 | -5.92 |
| ELUMO (eV) | -1.16 | -1.29 |
| Energy Gap (ΔE) (eV) | 4.63 | 4.63 |
| Data derived from a study on Alpidem, a complex imidazo[1,2-a]pyridine derivative. nih.gov |
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to change in its electron distribution. It is approximated as half the energy difference between the LUMO and HOMO. Softness is the reciprocal of hardness.
Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. It is calculated from the chemical potential (μ) and hardness (η).
These descriptors are valuable for comparing the reactivity of different imidazo[1,2-a]pyridine derivatives. A lower hardness (higher softness) value indicates higher reactivity.
The table below presents the calculated global reactivity descriptors for a related imidazo[1,2-a]pyridine derivative based on its HOMO-LUMO energies.
| Chemical Descriptor | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |
| Chemical Potential (μ) (eV) | -3.475 | -3.605 |
| Chemical Hardness (η) (eV) | 2.315 | 2.315 |
| Global Softness (S) (eV-1) | 0.432 | 0.432 |
| Electrophilicity Index (ω) (eV) | 2.608 | 2.804 |
| Calculated values based on data from a study on Alpidem. nih.gov |
Molecular Modeling and Docking Studies for Interaction Analysis
Molecular modeling and docking are powerful computational tools used to predict how a small molecule, or ligand, such as 6-Chloro-2-propylimidazo[1,2-a]pyridine, might bind to a macromolecular target, typically a protein or enzyme. nih.gov These studies are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. semanticscholar.org
The process of ligand interaction profiling typically involves several steps. First, the three-dimensional structures of both the ligand and the target protein are obtained, either from experimental data (like X-ray crystallography) or through homology modeling. mdpi.com Computational software, such as AutoDock Vina, is then used to systematically explore possible binding orientations of the ligand within the active site of the protein. mdpi.com This process generates various binding poses, which are then scored based on a function that estimates the binding affinity. This allows for the identification of the most favorable binding mode and the key amino acid residues involved in the interaction. jchemlett.com
Molecular docking simulations predict the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The primary output is the binding affinity, often expressed as a binding energy in kcal/mol, which indicates the strength of the interaction. A more negative binding energy suggests a stronger and more stable interaction.
For example, docking studies on the related imidazo[1,2-a]pyridine derivative Alpidem against two enzymes associated with Alzheimer's disease (AChE and MAO-B) predicted strong binding affinities. nih.govnih.gov These results highlight the potential of the imidazo[1,2-a]pyridine scaffold to interact with specific biological targets and serve as a basis for designing new, more potent inhibitors. nih.govnih.gov
The following table summarizes the docking results for Alpidem with two protein targets.
| Protein Target | PDB ID | Binding Energy (kcal/mol) |
| Acetylcholinesterase (AChE) | 4BDT | -9.60 |
| Monoamine oxidase B (MAO-B) | 2Z5X | -8.00 |
| Data from a study on Alpidem. nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Methodologies
QSAR and SPR studies are foundational in modern drug discovery and materials science, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity or properties. These methodologies are applied to series of congeners to understand how specific structural modifications influence the desired endpoints.
Field-Based 3D-QSAR Modeling and Contour Map Analysis
Field-based 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the three-dimensional structural requirements for a molecule's activity. These methods calculate the steric and electrostatic fields surrounding a set of aligned molecules and correlate these fields with their biological activities.
The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish activity. For instance, a green contour in a CoMFA steric map might indicate that bulkier substituents are favored in that region, while a red contour in an electrostatic map could suggest that electronegative groups are detrimental to activity.
A hypothetical 3D-QSAR study involving this compound would require a dataset of analogues with varying substituents at different positions. The analysis would align the series of molecules and generate statistical models and contour maps. These maps would provide insights into the structural features crucial for activity, such as the ideal size and electronic properties of the substituent at the 6-position (chloro group) and the 2-position (propyl group). However, no published studies were found that contain such an analysis for this specific compound.
Application of Topological and Electronic Descriptors in SAR/SPR Studies
Beyond 3D fields, QSAR and SPR models can also be built using a wide array of calculated molecular descriptors. These descriptors numerically represent different aspects of a molecule's structure.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like its size, shape, and degree of branching. Examples include molecular weight, connectivity indices (e.g., Randić index), and shape indices (e.g., Kappa indices).
Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding interactions involving electrostatic forces, hydrogen bonding, and charge transfer.
Advanced Spectroscopic and Analytical Characterization Methodologies for Imidazo 1,2 a Pyridine Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and structure of novel or synthesized compounds. For 6-Chloro-2-propylimidazo[1,2-a]pyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy would be required to provide a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the imidazo[1,2-a]pyridine (B132010) core would appear in the downfield region (typically δ 7.0-8.5 ppm). Specifically, one would expect to see signals corresponding to the protons at the C-5, C-7, and C-8 positions, with their characteristic chemical shifts and coupling patterns (doublets or doublet of doublets) providing definitive information about their relative positions. A singlet would be anticipated for the proton at C-3. The propyl group at the C-2 position would give rise to signals in the upfield region, typically a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the heterocyclic ring.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, distinct signals would be expected for each of the eight carbons in the fused ring system and the three carbons of the propyl chain. The chemical shifts would confirm the presence of the chloro-substituted carbon (C-6) and the propyl-substituted carbon (C-2), alongside the other carbons of the heterocyclic core.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| H-3 | Singlet | ~110-115 |
| H-5 | Doublet | ~120-125 |
| H-7 | Doublet of doublets | ~115-120 |
| H-8 | Doublet | ~125-130 |
| -CH₂- (ring adjacent) | Triplet | ~25-30 |
| -CH₂- (middle) | Sextet | ~20-25 |
| -CH₃ | Triplet | ~10-15 |
| C-2 | - | ~150-155 |
| C-3 | - | ~110-115 |
| C-5 | - | ~120-125 |
| C-6 | - | ~125-130 |
| C-7 | - | ~115-120 |
| C-8 | - | ~125-130 |
| C-8a | - | ~140-145 |
| Propyl-C1 | - | ~25-30 |
| Propyl-C2 | - | ~20-25 |
| Propyl-C3 | - | ~10-15 |
Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS and ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would correspond to the molecular formula C₁₀H₁₁ClN₂ plus a proton. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
HRMS: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₁ClN₂).
Fragmentation Analysis: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Common fragmentation pathways for imidazo[1,2-a]pyridines include cleavage of substituents from the ring and rupture of the fused ring system itself. For the 2-propyl derivative, a prominent fragmentation would likely be the loss of an ethyl radical (•CH₂CH₃) to form a stable cation.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C and C=N stretching vibrations within the aromatic heterocyclic system, and a characteristic C-Cl stretching vibration.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C and C=N Stretch (Aromatic) | 1450-1650 |
| C-Cl Stretch | 600-800 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine systems are known to be chromophoric and often fluorescent. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show characteristic absorption maxima (λmax) corresponding to π→π* transitions within the conjugated heterocyclic system. The position of these maxima can be influenced by substituents on the ring.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure. This technique would unambiguously confirm the connectivity of all atoms, the planarity of the fused ring system, and the conformation of the propyl side chain. It would also provide precise bond lengths and angles, as well as information about how the molecules pack together in the crystal lattice. To date, no public crystal structure data for this specific compound has been reported.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent mixture (e.g., a hexane/ethyl acetate (B1210297) gradient). The separated components are visualized under UV light.
Column Chromatography: For purification on a larger scale, column chromatography using silica gel as the stationary phase is the standard method. The crude product is loaded onto the top of a column packed with silica gel and eluted with a solvent system determined by TLC analysis. Fractions are collected and analyzed by TLC to isolate the pure this compound. The purity of the final product would then be confirmed by the spectroscopic methods detailed above.
Emerging Research Avenues and Future Directions for 6 Chloro 2 Propylimidazo 1,2 a Pyridine
Development of Novel Synthetic Routes with Enhanced Atom Economy and Stereoselectivity
The development of synthetic methodologies for imidazo[1,2-a]pyridines that are both efficient and environmentally benign is a primary focus of current research. The principle of atom economy—maximizing the incorporation of starting materials into the final product—is central to these efforts.
Recent advancements include the use of catalyst-free systems and environmentally friendly solvents. For instance, a one-pot, three-component reaction for synthesizing imidazo[1,2-a]pyridines has been successfully carried out in deep eutectic solvents, which are biodegradable and safe. researchgate.net Furthermore, a "green" synthetic route for a related 6-chloro-imidazo[1,2-a]pyridine derivative has been developed using a Copper(II)-ascorbate catalyst in an aqueous micellar medium, highlighting the push towards sustainable chemistry. acs.org While significant progress has been made in controlling regioselectivity, achieving high stereoselectivity in these syntheses remains a key objective for future research, particularly for creating chiral derivatives with specific biological activities.
Table 1: Comparison of Synthetic Strategies for Imidazo[1,2-a]pyridines
| Synthetic Strategy | Key Features | Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, operational simplicity, reduced waste. mdpi.com |
| Direct C-H Functionalization | Activates and functionalizes C-H bonds directly. | High step economy, avoids pre-functionalization. nih.gov |
| Catalyst-Free Systems | Reactions proceed without a metal or acid catalyst. | Reduced cost, lower toxicity, simplified purification. researchgate.net |
| Aqueous Micellar Catalysis | Uses water as a solvent with surfactants. | Environmentally benign ("green"), reusable reaction media. acs.org |
Exploration of Unconventional Functionalization Pathways for Advanced Derivatization
To expand the chemical space and therapeutic potential of 6-chloro-2-propylimidazo[1,2-a]pyridine, researchers are exploring innovative methods to introduce diverse functional groups onto the heterocyclic core. These advanced derivatization techniques move beyond traditional methods to offer new reactivity and molecular complexity.
Visible light-induced photocatalysis has emerged as a particularly powerful and unconventional tool. mdpi.com This strategy allows for the C-H functionalization of the imidazo[1,2-a]pyridine (B132010) skeleton under mild conditions, enabling the formation of various new bonds. nih.gov Research has demonstrated the successful introduction of a wide array of functional groups, primarily at the electron-rich C3-position. These include:
C-C Bond Formation : Methods for arylation, alkoxycarbonylation, and formylation have been developed, allowing for the attachment of new carbon-based substituents. mdpi.com
C-P Bond Formation : The introduction of phosphorus-containing moieties, which are important in many bioactive molecules, has been achieved through visible-light-induced phosphorylation. nih.govmdpi.com
Fluoroalkylation : The incorporation of fluoroalkyl groups, known to enhance metabolic stability and binding affinity, is possible through photoredox catalysis. mdpi.com
While the C3 position is the most common site for functionalization due to its nucleophilic nature, exploration of other positions is an active area of research. nih.gov For example, visible light-induced methods for the C5-alkylation of the imidazo[1,2-a]pyridine ring have been reported, opening pathways to novel derivatives that are otherwise difficult to access. nih.gov Transition-metal-free C-H functionalization is another key area, offering pathways that avoid potentially toxic and expensive metal catalysts. researchgate.net
Table 2: Selected Unconventional Functionalization Reactions of the Imidazo[1,2-a]pyridine Core
| Reaction Type | Position Targeted | Bond Formed | Method |
|---|---|---|---|
| Arylation | C3 | C-C | Visible light photocatalysis with diazonium salts. mdpi.com |
| Alkoxycarbonylation | C3 | C-C | Rose bengal-catalyzed reaction with carbazates. mdpi.com |
| Phosphorylation | C3 | C-P | Visible light-induced reaction with phosphine (B1218219) oxides. nih.govmdpi.com |
| Alkylation | C5 | C-C | Visible light-induced reaction with alkyl N-hydroxyphthalimides. nih.gov |
| Trifluoromethylation | C3 | C-CF₃ | Photoredox catalysis. mdpi.com |
Advanced Computational Modeling for De Novo Molecular Design and Optimization Strategies
Computational chemistry has become an indispensable tool for accelerating the design and optimization of novel molecules based on the this compound scaffold. These in silico methods provide deep insights into molecular properties and interactions, guiding synthetic efforts toward compounds with enhanced activity and favorable pharmacokinetic profiles.
A variety of computational techniques are being applied:
Density Functional Theory (DFT) : DFT calculations are used to investigate the fundamental structural and electronic properties of imidazo[1,2-a]pyridine derivatives. nih.gov Studies on related molecules, such as Alpidem, have used DFT to analyze frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models are developed to correlate the three-dimensional properties of a series of compounds with their biological activity. researchgate.net These models help identify key structural features that are essential for potency, thereby guiding the design of more effective analogues.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. Docking studies have been instrumental in designing new imidazo[1,2-a]pyridine derivatives as inhibitors for various targets by revealing key binding interactions. nih.govdrugbank.com
Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of a molecule and its complex with a biological target over time. This provides a more realistic view of the binding stability and conformational changes that occur upon interaction. researchgate.net
These computational approaches, often used in combination, facilitate a rational, de novo design process, allowing for the pre-screening of virtual libraries and the prioritization of candidates for synthesis and biological evaluation. rsc.orgnih.gov
Table 3: Applications of Computational Modeling in Imidazo[1,2-a]pyridine Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Analysis of electronic structure. | Reactivity, molecular stability, charge distribution. nih.gov |
| 3D-QSAR | Correlating structure with biological activity. | Identification of key pharmacophoric features for optimization. researchgate.net |
| Molecular Docking | Predicting binding mode to a biological target. | Binding affinity, key intermolecular interactions (e.g., H-bonds). drugbank.com |
| Molecular Dynamics (MD) | Simulating the movement of the molecule-target complex. | Stability of binding, conformational flexibility. researchgate.net |
Comprehensive Mechanistic Studies of Reactivity Under Diverse Conditions
A fundamental understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new transformations. Mechanistic studies elucidate the precise pathways through which chemical bonds are formed and broken, providing insights into reactivity, regioselectivity, and the influence of various reaction parameters.
Recent investigations into the unconventional functionalization pathways have revealed complex, often radical-based, mechanisms. For many visible light-induced reactions, the proposed mechanism involves a single electron transfer (SET) process. mdpi.com In a typical photoredox cycle, a photocatalyst absorbs light and initiates an electron transfer, generating radical intermediates from the starting materials. For example, in trifluoromethylation, a CF₃ radical is generated, which then attacks the electron-rich imidazo[1,2-a]pyridine ring to form a radical intermediate that is subsequently oxidized and deprotonated to yield the final product. mdpi.com
Mechanistic studies of C-H arylation reactions have pointed to pathways involving C-H activation mediated by a metal catalyst or the generation of aryl radicals through other means. researchgate.net The reactivity of the imidazo[1,2-a]pyridine core is also highly dependent on the substituents present on the ring. For instance, studies on the Suzuki cross-coupling of related 6-halogenated imidazo[1,2-a]pyridines have shown that the nature of the substituent at the C2 position significantly influences the reaction's efficiency, demonstrating the importance of electronic and steric effects on reactivity. researchgate.net These detailed mechanistic insights are vital for predicting outcomes, overcoming synthetic challenges, and rationally designing more efficient and selective chemical reactions.
Table 4: Proposed Mechanistic Steps in Imidazo[1,2-a]pyridine Functionalization
| Reaction Type | Key Mechanistic Feature | Proposed Steps |
|---|---|---|
| Photoredox Catalysis | Single Electron Transfer (SET) | 1. Photocatalyst excitation. 2. SET to/from substrate to generate radical. 3. Radical addition to the heterocyclic ring. 4. Oxidation/reduction and deprotonation to give the product. mdpi.com |
| C-H Arylation | C-H Activation / Radical Generation | Generation of an aryl radical which couples with the imidazo[1,2-a]pyridine. researchgate.net |
| Formylation with TMEDA | Superoxide (B77818) Radical Pathway | The reaction is believed to proceed via a superoxide radical mechanism. nih.govmdpi.com |
Q & A
Q. How does the propyl substituent influence the compound’s interaction with hydrophobic binding pockets in target proteins?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations demonstrate that the propyl chain enhances van der Waals interactions in hydrophobic domains. Free-energy perturbation (FEP) calculations quantify binding affinity differences vs. shorter alkyl chains (e.g., methyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
